molecular formula C17H24N2O4 B3175548 (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol CAS No. 957505-59-8

(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

Cat. No.: B3175548
CAS No.: 957505-59-8
M. Wt: 320.4 g/mol
InChI Key: CBBQACBMQVEKKG-ZVDSWSACSA-N
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Description

This compound is a stereochemically complex molecule featuring a fused tetrahydrofuro[2,3-d][1,3]dioxolane core with a 2,2-dimethyl substitution pattern. The 5-position is substituted with a [(2S)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl group, and the 6-position contains a hydroxyl group. Its stereochemistry (3aR,5R,6S,6aR) suggests a rigid, bicyclic framework, which may confer stability and specific binding interactions in biological systems.

Properties

IUPAC Name

(3aR,5R,6S,6aR)-2,2-dimethyl-5-[[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]methyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2)22-15-14(20)13(21-16(15)23-17)10-19-8-4-6-12(19)11-5-3-7-18-9-11/h3,5,7,9,12-16,20H,4,6,8,10H2,1-2H3/t12-,13+,14-,15+,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBQACBMQVEKKG-ZVDSWSACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CN3CCCC3C4=CN=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCC[C@H]3C4=CN=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601121047
Record name 5-Deoxy-1,2-O-(1-methylethylidene)-5-[(2S)-2-(3-pyridinyl)-1-pyrrolidinyl]-α-D-xylofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957505-59-8
Record name 5-Deoxy-1,2-O-(1-methylethylidene)-5-[(2S)-2-(3-pyridinyl)-1-pyrrolidinyl]-α-D-xylofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957505-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Deoxy-1,2-O-(1-methylethylidene)-5-[(2S)-2-(3-pyridinyl)-1-pyrrolidinyl]-α-D-xylofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol (CAS No. 1014404-84-2) is a complex organic molecule with potential biological activities. This article reviews its biological properties based on recent research findings.

The molecular formula of the compound is C17H24N2O4C_{17}H_{24}N_{2}O_{4} with a molecular weight of approximately 320.38 g/mol. Key chemical properties include:

PropertyValue
Boiling Point470.4 ± 45.0 °C (Predicted)
DensityApproximately 1 g/cm³ (Predicted)
pKa13.33 ± 0.60 (Predicted)

Research indicates that this compound may function as a modulator of various biological pathways. The presence of a pyridine ring suggests potential interactions with neurotransmitter receptors and enzymes involved in signal transduction pathways.

Antitumor Activity

Recent studies have highlighted the compound's antitumor potential . In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including:

  • HCC827 : Human non-small cell lung cancer cells
  • A549 : Human lung adenocarcinoma cells
  • MCF-7 : Human breast cancer cells

For instance, one study reported an IC50 value of 0.09 μM against HCC827 cells, indicating potent activity in inhibiting cell proliferation through modulation of the PI3K/AKT signaling pathway .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential neuropharmacological effects . Preliminary studies indicate that it may act as an antagonist at certain serotonin receptors, which could contribute to its therapeutic profile in treating neurological disorders .

Case Studies and Research Findings

  • Study on Antiproliferative Activity :
    • A series of derivatives were synthesized based on the core structure of this compound.
    • The derivatives exhibited varying degrees of cytotoxicity across different cancer cell lines.
    • Structure-activity relationship (SAR) analysis revealed that modifications to the pyridine and pyrrolidine moieties significantly influenced biological activity .
  • In Vivo Efficacy :
    • Animal models treated with the compound showed reduced tumor growth compared to controls.
    • Histological analysis confirmed decreased cellular proliferation and increased apoptosis in treated tumors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Weight Key Substituents/Modifications Biological/Physicochemical Properties Source/Application
Target Compound: (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol ~365.4 (calc.) Pyridinyl-pyrrolidinylmethyl, hydroxyl at C6 High stereochemical complexity; potential CNS activity due to pyrrolidine-pyridine hybrid Hypothesized based on analogs in
(3aR,5S,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol 260.28 2,2-Dimethyl-1,3-dioxolan-4-yl at C5 Improved metabolic stability due to dioxolane protection; used in carbohydrate chemistry Synthesis and structural analysis
tert-butyl(((3aR,5R,6S,6aR)-5-(2,2-dibromovinyl)...tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methoxy)diphenylsilane (9) 582.7 Dibromovinyl and silyl-protected methoxy groups Intermediate in nucleoside analog synthesis; bromine enhances electrophilic reactivity Antiviral agent precursor
[(3aR,5R,6S,6aR)-6-(4-Chloro-benzyloxy)-2,2-dimethyl-tetrahydro-furo[2,3-d][1,3]dioxol-5-yl]-methanol 342.8 4-Chlorobenzyloxy at C6, hydroxymethyl at C5 Enhanced lipophilicity from chloroaryl group; explored in glycosidase inhibitor studies Synthetic intermediate

Key Observations:

Substituent Impact on Bioactivity: The pyridinyl-pyrrolidinyl group in the target compound distinguishes it from dioxolane- or silyl-protected analogs. This moiety may enhance binding to nicotinic acetylcholine receptors or kinases, as seen in related pyrrolidine derivatives .

Stereochemical Rigidity :

  • The fused tetrahydrofurodioxolane core in all analogs enforces conformational restraint, which is critical for selective receptor interactions. For example, the (3aR,5R,6S,6aR) configuration in the target compound may mimic natural glycosidase substrates, as seen in structurally related carbohydrate derivatives .

Synthetic Utility :

  • Silyl- and benzyl-protected analogs (e.g., ) serve as intermediates in antiviral or glycosidase inhibitor synthesis. Their modifications (e.g., dibromovinyl groups) enable further functionalization via cross-coupling reactions.

Research Findings and Functional Insights

Receptor Binding Potential: The pyrrolidine-pyridine hybrid in the target compound is structurally analogous to nonretinoid antagonists of retinol-binding protein (e.g., compound 39 in ), which utilize heterocyclic motifs for hydrophobic and hydrogen-bonding interactions. In contrast, dioxolane-protected analogs (e.g., ) lack aromaticity, limiting π-π stacking but improving metabolic stability.

Pharmacokinetic Considerations :

  • The hydroxyl group at C6 in the target compound may facilitate glucuronidation, a common detoxification pathway, whereas silyl-protected analogs (e.g., ) resist enzymatic degradation, prolonging half-life.

Comparative Synthetic Challenges :

  • The stereoselective synthesis of the target compound’s pyrrolidinylmethyl group requires chiral auxiliaries or asymmetric catalysis, increasing complexity compared to simpler dioxolane derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 2
Reactant of Route 2
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

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